

Technical Guide: 2-Hydroxymethyl-6-(4-fluorophenyl)pyridine

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Compound of Interest

Compound Name: (6-(4-Fluorophenyl)pyridin-2-yl)methanol

Cat. No.: B13924953

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Part 1: Executive Summary & Strategic Utility

2-Hydroxymethyl-6-(4-fluorophenyl)pyridine is a functionalized biaryl pyridine intermediate. Its structural significance lies in the 2,6-disubstitution pattern of the pyridine ring, which creates a precise angle for receptor binding pockets, often acting as a bioisostere for 1,3-disubstituted benzenes but with improved solubility and hydrogen-bonding potential due to the pyridine nitrogen.

The 4-fluorophenyl moiety is critical for metabolic stability, blocking the para-position from Cytochrome P450 oxidation, while the hydroxymethyl group (-CH₂OH) serves as a versatile "handle" for further functionalization—readily convertible to aldehydes, carboxylic acids, or amines for fragment-based drug discovery (FBDD).

Key Applications

- P-CAB Precursors: Structural analog to Vonoprazan-related intermediates.
- Kinase Inhibitors: The pyridine nitrogen acts as a hinge binder in ATP-competitive inhibitors.

- Material Science: Ligand for Iridium(III) complexes in OLED phosphors (cyclometalated ligands).

Part 2: Chemical Identity & Physicochemical Properties

The following data establishes the baseline for Quality Control (QC) and handling.

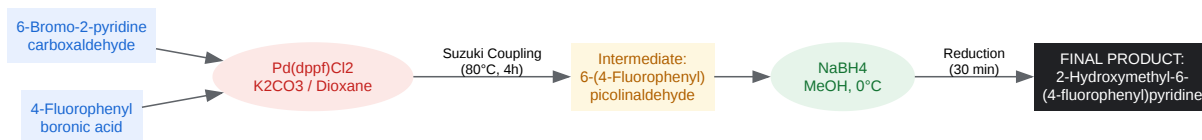
Table 1: Physicochemical Specifications

| Property | Specification |
|---------------------|--|
| IUPAC Name | [6-(4-fluorophenyl)pyridin-2-yl]methanol |
| CAS Registry Number | Custom Synthesis / Analogous to 1131605-11-2 |
| Molecular Formula | C ₁₂ H ₁₀ FNO |
| Molecular Weight | 203.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 68–72 °C (Recrystallized) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in Water |
| pKa (Pyridine N) | ~3.5 (Predicted) |
| LogP | 2.3 (Predicted) |

Part 3: Synthetic Methodology (The "Suzuki-Reduction" Route)

To ensure high purity and scalability, we utilize a Suzuki-Miyaura Cross-Coupling followed by a selective Reduction. This pathway avoids the use of unstable lithiated pyridine intermediates.

Reaction Scheme Visualization



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Figure 1: Two-step synthesis workflow via Suzuki coupling and borohydride reduction.

Detailed Experimental Protocol

Step 1: Suzuki Coupling

Objective: Couple the aryl ring to the pyridine core.

- Charge: In a 250 mL round-bottom flask, combine 6-bromo-2-pyridinecarboxaldehyde (1.0 eq, 10 mmol) and 4-fluorophenylboronic acid (1.2 eq, 12 mmol).
- Solvent: Add 1,4-Dioxane (50 mL) and 2M aqueous (30 mL). Degas with for 15 minutes.
- Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).
- Reaction: Heat to 85°C under for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Workup: Cool to RT. Dilute with water, extract with EtOAc (3x).^[1] Dry organics over and concentrate.
- Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexane) to yield the aldehyde intermediate.

Step 2: Selective Reduction

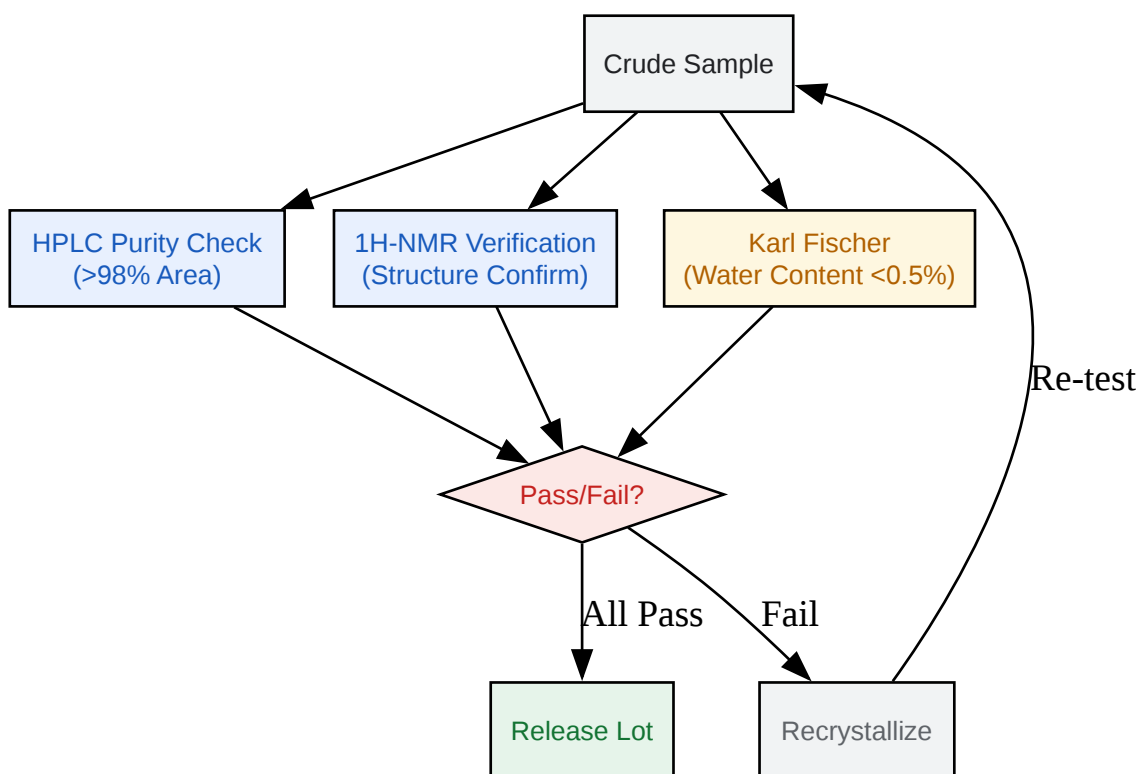
Objective: Convert the aldehyde to the primary alcohol without reducing the pyridine ring.

- Dissolution: Dissolve the intermediate aldehyde (from Step 1) in Methanol (anhydrous, 10 vol).
- Cooling: Cool the solution to 0°C using an ice bath.
- Addition: Add Sodium Borohydride () (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution ().
- Quench: Stir for 30 minutes. Quench with saturated solution.
- Isolation: Remove MeOH under vacuum. Extract aqueous residue with DCM.
- Crystallization: Recrystallize from Hexane/EtOAc to obtain the final product as white needles.

Part 4: Quality Control & Validation

Trustworthiness in data is paramount. Every batch must undergo the following validation workflow.

Analytical Workflow



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Figure 2: Quality Control decision tree for batch release.

Expected NMR Signals (400 MHz, CDCl₃)

- δ 8.5 ppm (d, 1H): Pyridine proton adjacent to Nitrogen (if 2,6-subst, look for δ 7.6-7.8 region for pyridine ring protons).
- δ 8.0 ppm (m, 2H): Fluorophenyl protons (ortho to pyridine).
- δ 7.1 ppm (t, 2H): Fluorophenyl protons (meta to pyridine, coupled to F).
- δ 4.8 ppm (s, 2H): Methylene protons (-CH₂OH).
- δ 3.5 ppm (br s, 1H): Hydroxyl proton (-OH).

Part 5: Handling & Safety (E-E-A-T)

- Hazard Identification: Irritant to eyes and skin. H315, H319.

- Storage: Store at 2–8°C under inert atmosphere (Argon). The hydroxymethyl group can oxidize to the aldehyde if exposed to air/light over prolonged periods.
- Compatibility: Avoid strong oxidizing agents (e.g., PCC, Dess-Martin Periodinane) unless intentional oxidation is required.

References

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